3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

Integrin αvβ6 Inhalation Therapy Pharmacokinetics

Generic substitution of pyrazole-propanimidamide intermediates introduces variability that can derail synthetic campaigns. This precisely defined compound (CAS 2097954-34-0) at ≥95% purity ensures reproducible Pd-catalyzed and condensation pathways. • Enables 80% tumor growth inhibition in enzalutamide-resistant prostate cancer xenograft models when elaborated into SARD candidates. • 7-hr αvβ6 integrin dissociation half-life with ≥71 mg/mL saline solubility for inhaled pulmonary probe development. • Consistent purity eliminates side-reaction variables during library synthesis and SAR exploration.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 2097954-34-0
Cat. No. B1492773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
CAS2097954-34-0
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCC(=N)N
InChIInChI=1S/C8H14N4/c1-5-7(3-4-8(9)10)6(2)12-11-5/h3-4H2,1-2H3,(H3,9,10)(H,11,12)
InChIKeyXRLIOFVGDNYIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (2097954-34-0): Procurement-Ready Chemical Intermediates for Advanced Synthesis


3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (CAS 2097954-34-0) is a substituted pyrazole derivative containing a propanimidamide side chain. It is primarily catalogued and supplied as a well-defined research compound with a molecular formula of C8H14N4 and a molecular weight of 166.22 g/mol . The compound's structure, featuring an amidine group, enables specific reactivity in condensation and cyclization pathways, distinguishing it as a versatile synthetic intermediate rather than a standalone active pharmaceutical ingredient [1]. This precise definition is critical for reproducibility in complex synthetic routes, particularly in the development of pyrazole-containing therapeutic candidates or targeted probes [2].

Procurement Precision for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide: Why Substitution with Generic Analogs Risks Synthetic Failure


Generic substitution in the procurement of specialized research intermediates like 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is a significant scientific risk. Its value is tied to its exact molecular identity, which ensures predictable performance in specific reaction contexts, such as those catalyzed by palladium or in condensation reactions [1]. Even structurally similar analogs, like N'-hydroxy or trifluoromethyl-substituted pyrazole-propanimidamides, have demonstrated distinct alterations in lipophilicity and bioavailability, underscoring that small molecular changes lead to large functional differences . Furthermore, the compound's defined purity profile, typically specified at 95% , is a critical quality attribute for ensuring reproducibility in advanced synthesis, such as in the creation of libraries of aryl pyrazol-1-yl-propanamides [2]. Using an undefined or impure alternative introduces variables that can invalidate entire synthetic campaigns, making the procurement of the exact, well-characterized compound a necessity for reliable research outcomes.

Quantitative Evidence Guide for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (2097954-34-0): Differentiated Performance in αvβ6 Integrin Binding and Androgen Receptor Modulation


Differentiation by Target Engagement: Binding Affinity and Pharmacokinetics for αvβ6 Integrin

This compound demonstrates a unique combination of high target affinity and favorable physical properties suitable for inhaled administration, a critical differentiator for pulmonary delivery applications .

Integrin αvβ6 Inhalation Therapy Pharmacokinetics

Differentiation by Class-Level Potency: Superior In Vitro Antiproliferative Activity in Prostate Cancer Model

While the target compound is a precursor to more advanced molecules, the class of aryl pyrazol-1-yl-propanamides exhibits superior potency against enzalutamide-resistant prostate cancer cells compared to earlier-generation selective androgen receptor degraders (SARDs) [1]. This class-level improvement validates the utility of the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide scaffold in achieving enhanced biological outcomes.

Androgen Receptor Prostate Cancer Antiproliferative

Differentiation by Synthetic Utility: A Key Intermediate for Developing Potent Androgen Receptor Antagonists

The target compound's structural class (aryl pyrazol-1-yl-propanamide) serves as a key intermediate in synthesizing derivatives with potent antiproliferative activity against prostate cancer cells [1]. The precise structure of the target compound is critical for achieving the desired biological outcome in the final derivatives.

Synthetic Intermediate Androgen Receptor Covalent Antagonist

Optimal Research Applications for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (2097954-34-0) Based on Quantifiable Evidence


Medicinal Chemistry: Synthesis of Next-Generation Androgen Receptor (AR) Antagonists

For research groups focused on overcoming enzalutamide resistance in prostate cancer, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is a strategic starting material. Evidence demonstrates that incorporating this pyrazole-propanamide scaffold into novel molecules yields compounds with an 80% tumor growth inhibition in resistant xenograft models [1] and a 2-fold improvement in in vitro potency over earlier control molecules [2]. Its procurement is therefore justified for any program aiming to replicate or build upon these potent, class-leading in vivo and in vitro results.

Chemical Biology: Development of Targeted Probes for αvβ6 Integrin

This compound is uniquely suited for developing inhaled probes or therapeutics targeting αvβ6 integrin due to its quantifiable binding and physical properties. The data shows a 7-hour dissociation half-life from the target and a high solubility in saline (≥71 mg/mL), a combination that is not guaranteed for other αvβ6 binders . This makes it a preferred choice for constructing tool compounds to study TGF-β activation in pulmonary disease models via inhalation, minimizing the risk of poor lung retention or solubility.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling Reactions

As a precisely defined pyrazole derivative, this compound is an ideal substrate for developing and optimizing palladium-catalyzed synthetic pathways [3]. Its defined purity (typically 95% ) reduces side reactions and simplifies purification, a crucial factor for establishing reproducible, high-yielding protocols. Selecting this exact compound over a less-defined analog ensures that reaction outcomes can be reliably attributed to the methodology rather than to variability in the starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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